molecular formula C13H17BrO B13189671 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol

Cat. No.: B13189671
M. Wt: 269.18 g/mol
InChI Key: YKCOSZVRPACSNL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol is a brominated cyclohexanol derivative characterized by a 2-bromophenyl group and a methyl substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 269.18 g/mol (CAS No. 2060031-78-7) . The compound's structure combines aromatic bromine substitution with a hydroxyl group on a cyclohexane backbone, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis or pharmaceutical precursor development.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromophenyl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c1-10-6-4-5-9-13(10,15)11-7-2-3-8-12(11)14/h2-3,7-8,10,15H,4-6,9H2,1H3

InChI Key

YKCOSZVRPACSNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzene and 2-methylcyclohexanone.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of 2-bromobenzene under controlled temperature conditions.

    Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.

    Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying from room temperature to elevated temperatures, depending on the desired transformation.

    Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Cyclohexane Ring

  • 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol (CAS No. 2060031-78-7): Molecular formula: C₁₃H₁₇BrO (identical to the target compound). Key difference: Methyl group at the 4-position instead of the 2-position. This positional variation may also alter solubility and crystallinity .

Substituted Phenyl Ring Analogs

  • (S)-(+)-1-(2-Bromophenyl)ethanol (CAS No. Not provided): Molecular formula: C₈H₉BrO (MW = 201.06 g/mol). Key difference: Replaces the cyclohexanol ring with a simpler ethanol group.
  • (R)-1-(3-Bromophenyl)ethanol (CAS No. 134615-24-0) and (R)-1-(4-Bromophenyl)ethanol (CAS No. 76155-78-7): Molecular formula: C₈H₉BrO (MW = 201.06 g/mol). Key difference: Bromine substitution at the 3- or 4-position of the phenyl ring. Impact: Meta- and para-bromine substitution alter electronic effects (e.g., inductive and resonance interactions), influencing reactivity in electrophilic aromatic substitution or coordination chemistry .

Functional Group Variations

  • 1-(2-Bromophenyl)-2-methyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS No. Not provided): Molecular formula: C₁₄H₁₉BrOSi (MW = 311.29 g/mol). Key difference: Incorporates a trimethylsilyl-protected alkyne. Impact: The silyl group enhances lipophilicity and stabilizes the alkyne, enabling unique reactivity in Sonogashira couplings. However, increased steric bulk may hinder certain transformations compared to the target compound .
  • Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS No. 1282589-52-9): Molecular formula: C₁₄H₁₅BrO₂ (MW = 295.18 g/mol). Key difference: Replaces the hydroxyl group with a methyl ester. This substitution reduces hydrogen-bonding capacity, affecting solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol C₁₃H₁₇BrO 269.18 2-Bromophenyl, 2-methylcyclohexanol Intermediate in asymmetric synthesis
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol C₁₃H₁₇BrO 269.18 4-Methyl isomer Altered steric and solubility profiles
(S)-(+)-1-(2-Bromophenyl)ethanol C₈H₉BrO 201.06 Ethanol backbone High enantiomeric purity (>95% ee)
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₅BrO₂ 295.18 Ester functional group Enhanced lipophilicity
1-(2-Bromophenyl)-2-methyl-4-(trimethylsilyl)but-3-yn-2-ol C₁₄H₁₉BrOSi 311.29 Trimethylsilyl alkyne Stabilized alkyne for cross-couplings

Biological Activity

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol is an organic compound characterized by its unique structure, which combines a brominated aromatic system with a cycloaliphatic alcohol. This compound has gained attention due to its potential biological activities, stemming from its structural features that enhance reactivity and interaction with biological systems. The molecular formula of this compound is C13H17BrO, with a molecular weight of approximately 269.18 g/mol.

Chemical Structure and Properties

The structure of this compound consists of a cyclohexane ring substituted with a hydroxyl group and a bromobenzene group. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H17BrO
Molecular Weight269.18 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It could interact with receptors that mediate cellular responses, potentially influencing signaling pathways like PI3K/Akt, which are crucial for cell survival and growth.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, brominated phenolic compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Organic Chemistry explored the cytotoxic effects of brominated phenolic compounds, demonstrating significant inhibition of cancer cell growth at certain concentrations.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values : The IC50 values for similar compounds ranged from 10 µM to 50 µM, suggesting potential efficacy for this compound.
  • Mechanistic Insights : Research indicates that the presence of the bromine atom enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability, which may contribute to its biological effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructure TypeNotable Features
This compoundAlcohol with bromine substituentEnhanced reactivity due to bromine; potential bioactivity
4-MethylcyclohexanolSimple cycloaliphatic alcoholNo halogen; primarily used in solvent applications
Benzyl alcoholAromatic alcoholLacks cyclohexane structure; widely used as an antiseptic

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